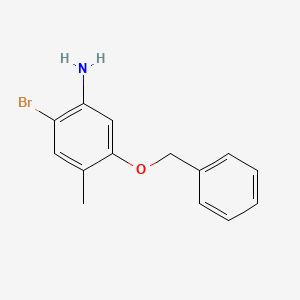

5-(Benzyloxy)-2-bromo-4-methylaniline

説明

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a cornerstone class of compounds in organic chemistry, defined as derivatives of aniline featuring various functional groups on the aromatic ring. These compounds serve as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. echemi.com The nature, position, and number of substituents on the aniline ring profoundly influence the molecule's physical and chemical properties, such as its basicity, nucleophilicity, and reactivity in electrophilic aromatic substitution.

The synthetic utility of substituted anilines is broad. The amino group can be readily transformed into a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities, or it can participate in condensation reactions to form Schiff bases and amides. scispace.com The aromatic ring itself can undergo further substitution, with the existing groups directing the position of new entrants. Halogenated anilines, such as 5-(Benzyloxy)-2-bromo-4-methylaniline, are particularly valuable. The presence of a halogen atom, like bromine, provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to modern synthetic strategies for building molecular complexity.

While indispensable, the aniline motif can sometimes be associated with metabolic instability or toxicity in medicinal chemistry, prompting researchers to design derivatives with fine-tuned properties to enhance safety and efficacy. chemijournal.com The strategic placement of substituents, as seen in this compound, represents a deliberate design choice to harness the reactive potential of the aniline core while tailoring the molecule for specific synthetic outcomes.

Significance as a Versatile Building Block in Complex Organic Molecule Synthesis

The structure of this compound makes it an exceptionally versatile building block for constructing complex organic molecules, particularly heterocyclic systems that are prevalent in natural products and pharmaceutical agents. core.ac.uk Each functional group on the molecule serves a distinct synthetic purpose, allowing for a programmed and sequential elaboration of the molecular scaffold.

Key Structural Features and Their Synthetic Utility:

2-Bromo Substituent: The bromine atom ortho to the amine is the most synthetically versatile position. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino groups, forming the basis for building larger, more intricate structures. Specifically, 2-bromoanilines are well-established precursors for the synthesis of indoles, one of the most important heterocyclic motifs in medicinal chemistry. organic-chemistry.org The synthesis often involves a coupling reaction followed by an intramolecular cyclization.

Amino Group: The primary amine is a potent nucleophile and a key functional group for forming the core of many heterocyclic systems. It is essential for the cyclization step in many indole syntheses and can be acylated or alkylated to introduce further diversity. organic-chemistry.org It can also be converted into other functional groups via diazotization.

5-Benzyloxy Group: The benzyloxy group serves two primary roles. First, it acts as a stable protecting group for a hydroxyl functionality. The benzyl (B1604629) ether can be cleaved under specific hydrogenolysis conditions later in a synthetic sequence to reveal a phenol (B47542), which can be a key pharmacophore or a site for further modification. Second, the benzyloxy moiety itself is a recognized feature in many biologically active molecules, known to impart favorable properties by interacting with biological targets. acs.org For instance, benzyloxy-substituted pyrimidines have been investigated as inhibitors of O6-alkylguanine-DNA alkyltransferase (AGAT). acs.org

4-Methyl Group: The methyl group influences the electronic properties and steric environment of the ring. It can affect the reactivity of the other functional groups and provides a point of interaction within the binding pockets of biological targets, contributing to the fine-tuning of a molecule's pharmacological profile.

The combination of these features in a single molecule allows chemists to design multi-step syntheses where each part of the building block is utilized to achieve a specific structural goal, making it a highly valuable intermediate in the synthesis of targeted, high-value compounds.

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and structurally related compounds is heavily focused on its application in medicinal chemistry and materials science. The academic relevance of this building block lies in its ability to provide rapid access to libraries of complex molecules for biological screening and the development of new functional materials.

One major research trajectory is the synthesis of novel substituted indoles as potential therapeutic agents. chemijournal.comcombichemistry.com Indole derivatives exhibit an extensive range of pharmacological activities, including antiviral, anticancer, and antidepressant properties. chemijournal.com By using this compound, researchers can systematically synthesize indoles with specific substitution patterns at the 2-, 5-, and 6-positions of the indole ring. This allows for a detailed exploration of structure-activity relationships (SAR), where the effect of each substituent on biological activity is carefully studied to design more potent and selective drugs. A related compound, 5-bromo-4-iodo-2-methylaniline, has been used as an intermediate in the synthesis of highly fluorescent materials, suggesting that another research avenue for the title compound could be in the development of novel organic electronics or chemical sensors. chemicalbook.com

Furthermore, the compound serves as a platform for developing and showcasing new synthetic methodologies. The multiple reactive sites allow chemists to test the selectivity and efficiency of new catalytic systems for cross-coupling or C-H activation reactions. The synthesis of complex indole-based alkaloids and other natural products is another area where this building block is highly relevant, providing a key fragment for constructing the core structure of these challenging targets. The continued interest in creating diverse and complex molecular architectures ensures that versatile building blocks like this compound will remain central to innovation in contemporary organic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 499770-88-6 |

| Molecular Formula | C₁₄H₁₄BrNO |

| Molecular Weight | 292.17 g/mol |

| Synonyms | 5-(Benzyloxy)-2-bromo-4-methyl-phenylamine; Benzenamine, 2-bromo-4-methyl-5-(phenylmethoxy)- |

| Storage Condition | 2-8°C |

Data sourced from commercial supplier catalogs.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-methyl-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMSDHJSFUHYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC=CC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426937 | |

| Record name | 5-(benzyloxy)-2-bromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-88-6 | |

| Record name | 2-Bromo-4-methyl-5-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(benzyloxy)-2-bromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Benzyloxy 2 Bromo 4 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(Benzyloxy)-2-bromo-4-methylaniline, several strategic disconnections can be proposed to devise a logical synthetic route.

The primary disconnections are:

C-Br Bond: The bond between the aromatic ring and the bromine atom can be disconnected. This suggests that the final step of the synthesis could be an electrophilic bromination of the aniline (B41778) precursor, 5-(benzyloxy)-4-methylaniline. The directing effects of the amino and benzyloxy groups are crucial in determining the regioselectivity of this step.

C-O Bond: The benzyloxy ether linkage can be disconnected via a Williamson ether synthesis disconnection. This points to a precursor phenol (B47542), specifically 2-amino-5-hydroxy-4-methylbromobenzene or a related structure, which would be reacted with a benzyl (B1604629) halide.

C-N Bond: The bond to the amino group can be traced back to a nitro group. This common transformation involves the reduction of a nitro-aromatic compound, which is a reliable and high-yielding reaction. A nitro group can also serve as a powerful directing group during earlier aromatic substitution steps.

Following these disconnections, a plausible retrosynthetic pathway leads back to a simpler, substituted aromatic precursor like 4-methyl-3-nitrophenol (B15662). This approach allows for the sequential and controlled introduction of each functional group.

**2.2. Elucidation of Primary Synthetic Pathways: A Comprehensive Examination

Based on the retrosynthetic analysis, a multi-step synthetic sequence can be designed to construct this compound from simple precursors.

A common and effective pathway involves the following sequence:

Benzylation of Phenol: The synthesis can commence with a suitable substituted phenol, such as 4-methyl-3-nitrophenol. The phenolic hydroxyl group is first protected as a benzyl ether. This is typically achieved through a Williamson ether synthesis, reacting the phenol with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).

Reduction of the Nitro Group: The nitro group of the resulting 1-(benzyloxy)-4-methyl-2-nitrobenzene (B7889919) is then reduced to a primary amine. This transformation can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). This step yields the key intermediate, 5-(benzyloxy)-4-methylaniline.

Regioselective Bromination: The final step is the selective bromination of 5-(benzyloxy)-4-methylaniline. The powerful activating and ortho-, para-directing nature of the amino group, combined with the directing effect of the benzyloxy group, must be carefully managed to achieve bromination at the C-2 position. khanacademy.org Direct bromination with bromine water can often lead to multiple substitutions due to the high reactivity of the aniline ring. khanacademy.org Therefore, milder brominating agents like N-Bromosuccinimide (NBS) are often employed in a solvent like DMF or acetonitrile (B52724) to afford the desired mono-brominated product.

The success of the synthesis hinges on the availability and proper utilization of key precursors.

4-methyl-3-nitrophenol: This serves as an excellent starting material, as it contains the core methyl and nitro groups in the correct relative positions, with a hydroxyl group that allows for the straightforward introduction of the benzyloxy moiety.

Benzyl Bromide: This is the standard reagent for introducing the benzyl protecting group onto the phenolic oxygen.

Reducing Agents: A variety of reagents are available for the nitro group reduction, including Tin(II) chloride (SnCl₂), Iron (Fe) in acetic acid, or catalytic systems like Palladium on carbon (Pd/C) with hydrogen gas. The choice depends on the scale of the reaction and compatibility with other functional groups.

Brominating Agents: For the final step, N-Bromosuccinimide (NBS) is a preferred reagent over elemental bromine for achieving selective mono-bromination of the activated aniline ring.

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and side products. scielo.br For the key bromination step, several factors can be adjusted.

The choice of solvent, brominating agent, and temperature can significantly influence the outcome. For instance, using a non-polar solvent can sometimes reduce the high reactivity of the aniline substrate. khanacademy.org A systematic approach to optimization involves screening various conditions, as illustrated in the table below.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| 1 | Br₂ in H₂O | Water/Acetic Acid | 25 | Low yield, formation of poly-brominated byproducts |

| 2 | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0 to 25 | Moderate yield, improved selectivity |

| 3 | N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | 0 | Good yield, high regioselectivity for mono-bromination |

| 4 | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0 | Excellent yield and selectivity |

Modern Synthetic Techniques and Methodologies Employed

While classical electrophilic substitution is effective, modern organic synthesis seeks more efficient and selective methods, particularly through catalysis.

Traditional electrophilic bromination of anilines is often difficult to control and typically yields ortho- and para-substituted products due to the electronic properties of the amino group. rsc.org This can lead to mixtures of products that are challenging to separate. rsc.orgnih.gov

Recent advancements have introduced novel catalytic systems that can overcome these limitations. One of the most promising is the Palladium(II)-catalyzed C-H bromination of aniline derivatives. nih.gov This technique offers an unprecedented way to achieve bromination at positions that are not easily accessible through classical methods. rsc.org

Key features of this catalytic approach include:

Catalyst: A Palladium(II) salt, such as Pd(OAc)₂, is used as the catalyst.

Bromine Source: Commercially available N-bromophthalimide (NBP) or N-bromosuccinimide (NBS) can be used as the bromine source instead of harsher elemental bromine. nih.gov

Directing Groups and Additives: The success of these reactions often relies on the presence of directing groups on the aniline or the addition of crucial additives like electron-deficient polyfluorobenzoic acid. nih.gov These additives are believed to play a key role in the catalytic cycle.

Selectivity: This method can provide excellent site-selectivity, affording halogenated aniline derivatives that would be difficult to synthesize using conventional approaches. rsc.orgnih.gov

This palladium-catalyzed C-H activation strategy represents a significant step forward, enabling the construction of highly substituted and valuable aniline derivatives in a more direct and unconventional manner. rsc.org

Integration of Liquid-Phase and Solid-Phase Synthesis Technologies

The convergence of liquid-phase and solid-phase synthesis (SPS) offers a powerful strategy for the multi-step synthesis of complex molecules like this compound. This hybrid approach aims to leverage the advantages of both methodologies: the high-throughput nature and ease of purification of SPS, and the flexibility and scalability of traditional liquid-phase synthesis. americanpeptidesociety.org

A plausible hybrid synthetic route to this compound could commence on a solid support. For instance, a suitable starting material, such as a protected 4-methyl-3-nitrophenol, could be anchored to a polymer resin. The synthesis would then proceed with a series of solid-phase reactions, including the benzylation of the phenolic hydroxyl group. The ease of purification in SPS, which involves simple filtration and washing of the resin-bound intermediate, would be highly advantageous in these initial steps.

Following the solid-phase construction of a key intermediate, the molecule can be cleaved from the resin to continue the synthesis in the liquid phase. This transition is particularly beneficial for reactions that are not amenable to solid-phase conditions or for the final purification of the product, which can be challenging on a solid support. In the case of this compound, the final steps, such as the reduction of the nitro group to an amine and the selective ortho-bromination, could be performed in the liquid phase. This strategy allows for precise control over reaction conditions and facilitates the purification of the final compound to a high degree of purity.

The table below outlines a representative hybrid synthesis strategy.

| Step | Synthesis Phase | Reaction | Reagents and Conditions |

| 1 | Solid-Phase | Immobilization of 4-methyl-3-nitrophenol on a Wang resin | DIC, DMAP, DCM |

| 2 | Solid-Phase | Benzylation of the phenolic hydroxyl group | Benzyl bromide, NaH, DMF |

| 3 | Liquid-Phase | Cleavage from the resin | TFA, DCM |

| 4 | Liquid-Phase | Reduction of the nitro group | SnCl₂, HCl, Ethanol |

| 5 | Liquid-Phase | Selective ortho-bromination | NBS, Acetonitrile |

This integrated approach combines the efficiency of solid-phase synthesis for the initial steps with the robustness of liquid-phase synthesis for the final transformations, providing a versatile and efficient route to this compound.

Development of Scalable Synthetic Protocols for Research and Industrial Applications

The transition of a synthetic route from laboratory-scale to industrial production requires the development of a scalable, robust, and cost-effective protocol. For this compound, a key consideration for scalability is the choice of reagents and reaction conditions that are amenable to large-scale operations.

A potential scalable synthesis would likely be performed entirely in the liquid phase. The synthesis could start from a readily available and inexpensive starting material, such as 4-methylaniline. The synthetic sequence would involve protection of the amino group, followed by nitration, benzylation, reduction of the nitro group, and finally, selective bromination.

Process optimization is a critical aspect of developing a scalable protocol. This involves a detailed study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading to maximize yield and minimize the formation of byproducts. For instance, the selective ortho-bromination of the aniline derivative is a crucial step that would require careful optimization to avoid the formation of di-brominated or other isomeric impurities. The use of N-bromosuccinimide (NBS) as a brominating agent offers advantages in terms of handling and selectivity on a large scale. google.com

Furthermore, the implementation of continuous flow chemistry presents a promising avenue for the scalable synthesis of this compound. nih.gov Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions. A continuous flow process for the bromination step, for example, could lead to higher selectivity and yield, as well as a safer and more efficient manufacturing process.

The following table summarizes key parameters for a scalable liquid-phase synthesis of this compound.

| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) | Industrial Scale (metric tons) |

| Starting Material | 4-methylaniline | 4-methylaniline | 4-methylaniline |

| Key Steps | Protection, Nitration, Benzylation, Reduction, Bromination | Protection, Nitration, Benzylation, Reduction, Bromination | Protection, Nitration, Benzylation, Reduction, Bromination |

| Typical Yield | 60-70% | 55-65% | 50-60% |

| Purification | Column Chromatography | Crystallization | Crystallization / Distillation |

| Safety Considerations | Standard laboratory practices | Process safety management, containment | HAZOP analysis, closed systems |

The development of such a protocol would involve a multidisciplinary approach, combining the expertise of synthetic chemists and chemical engineers to ensure a smooth transition from the laboratory to industrial production.

Chemical Reactivity and Transformation Mechanisms of 5 Benzyloxy 2 Bromo 4 Methylaniline

Reactivity Profile of the Bromine Moiety in the Aniline (B41778) Framework

The bromine atom at the C2 position of 5-(Benzyloxy)-2-bromo-4-methylaniline is a key handle for introducing molecular complexity, primarily through substitution and coupling reactions. Its reactivity is modulated by the electron-rich nature of the aniline framework.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgbyjus.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

The structure of this compound is characterized by three electron-donating groups: the primary amine (-NH₂), the methyl group (-CH₃), and the benzyloxy group (-OCH₂Ph). These substituents increase the electron density of the aromatic ring, making it inherently nucleophilic rather than electrophilic. wikipedia.org Consequently, the ring is deactivated towards attack by external nucleophiles, and the formation of the required anionic Meisenheimer intermediate is energetically unfavorable. youtube.com Therefore, this compound is generally considered resistant to undergoing nucleophilic aromatic substitution under standard SNAr conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations. The presence of the ortho-amino group can influence the reaction by coordinating to the metal center, but successful couplings are well-documented for ortho-bromoanilines.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. It is widely used due to its mild conditions and tolerance of various functional groups, including unprotected anilines. For substrates like this compound, a palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a method for vinylation of the aromatic ring. nih.gov The reaction typically employs a palladium catalyst and a base. The regioselectivity of the addition to the alkene is a key consideration in this transformation.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. ncert.nic.in It is a highly efficient method for the synthesis of arylalkynes. The reaction is generally tolerant of the amine functionality.

Below is a table summarizing typical conditions for these cross-coupling reactions based on studies with structurally similar ortho-bromoanilines.

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | SPhos, XPhos, or PPh₃ | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Dioxane/H₂O, Toluene, or DMF |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ or PdCl₂ | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃, or NaOAc | DMF, Acetonitrile (B52724), or Toluene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ (part of catalyst complex) | Et₃N or Piperidine | THF, DMF, or Toluene |

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be useful if the bromine was initially used as a blocking group to direct other substitutions. researchwithrutgers.com Several methods are available for the reductive dehalogenation of aryl bromides.

One of the most common and selective methods is catalytic hydrogenation . Using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, the C-Br bond can be cleaved. organic-chemistry.orgresearchgate.net This method is often chemoselective, allowing for the reduction of an aryl bromide in the presence of other functional groups like nitro, cyano, or keto groups. organic-chemistry.orgorganic-chemistry.org

Metal hydrides can also be employed. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce aryl halides, they are often too reactive and may affect other functional groups. libretexts.org Milder hydride reagents or specific reaction conditions may be required for improved selectivity. wikipedia.org

More recently, photoredox catalysis has emerged as a mild and efficient method for the hydrodebromination of aryl bromides. acs.org These reactions often proceed via a radical mechanism under visible light irradiation, using a suitable photocatalyst and a hydrogen atom donor. organic-chemistry.org

The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule. For this compound, catalytic hydrogenation would likely be a suitable method, as the benzyloxy group is generally stable under these conditions, although care must be taken to avoid over-reduction of the aromatic ring under harsh conditions.

Chemical Transformations Involving the Aniline Functional Group

The primary amino group (-NH₂) is a versatile functional group that readily undergoes reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide array of derivatives. ncert.nic.in

Acylation is the reaction of the primary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. ncert.nic.in This reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The resulting N-acyl derivative can serve as a protecting group for the amine or as a precursor for further synthetic modifications.

Alkylation involves the substitution of one or both hydrogen atoms of the amino group with alkyl groups. This is typically achieved by reacting the aniline with an alkyl halide. A significant challenge in the N-alkylation of primary anilines is controlling the degree of substitution, as the reaction can proceed to form a mixture of secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt. Careful selection of reaction conditions, stoichiometry, and reagents is necessary to achieve selective mono- or di-alkylation.

The table below outlines common reagents and conditions for these transformations.

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or Et₃N, CH₂Cl₂ | N-(5-(Benzyloxy)-2-bromo-4-methylphenyl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine or NaOAc | N-(5-(Benzyloxy)-2-bromo-4-methylphenyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ or NaH, DMF | Mixture of N-methyl and N,N-dimethyl derivatives |

| Alkylation | Benzyl (B1604629) Bromide (BnBr) | K₂CO₃ or NaH, THF/DMF | Mixture of N-benzyl and N,N-dibenzyl derivatives |

The primary aromatic amine of this compound can be converted into a highly versatile diazonium salt. This process, known as diazotization , involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).

The resulting aryl diazonium salt (Ar-N₂⁺) is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). It can be displaced by a wide variety of nucleophiles, often in reactions catalyzed by copper(I) salts, collectively known as Sandmeyer reactions . These reactions allow for the introduction of functionalities that are often difficult to install by other means.

Key transformations of the diazonium salt derived from this compound include:

Replacement by Halides: Reaction with CuCl or CuBr introduces a chloro or bromo group, respectively. Reaction with KI introduces an iodo group.

Replacement by a Cyano Group: Reaction with CuCN yields a nitrile (Sandmeyer reaction), which can be further hydrolyzed to a carboxylic acid.

Replacement by a Hydroxyl Group: Heating the aqueous diazonium salt solution results in its hydrolysis to a phenol (B47542).

These transformations effectively replace the original amino group, providing a powerful synthetic route to a diverse range of substituted aromatic compounds starting from the parent aniline.

Electrophilic Aromatic Substitution Patterns on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of multiple electron-donating groups: the primary amine (-NH₂), the methyl group (-CH₃), and the benzyloxy group (-OCH₂Ph). The bromine atom (-Br) is a deactivating group but is also an ortho, para-director. The regiochemical outcome of EAS reactions on this substrate is determined by the cumulative directing effects of these substituents.

The amino group is a powerful activating and ortho, para-directing group. The methyl and benzyloxy groups are also activating and ortho, para-directing. The bromine atom, while deactivating, directs incoming electrophiles to the ortho and para positions. Given the existing substitution pattern, the potential sites for further electrophilic attack are the C3 and C6 positions.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C2 | Activating, Electron-donating | Ortho, Para |

| -Br | C2 | Deactivating, Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para |

| -CH₃ | C4 | Activating, Electron-donating | Ortho, Para |

| -O-CH₂Ph | C5 | Activating, Electron-donating | Ortho, Para |

Considering the steric hindrance and the electronic activation, the C6 position is the most likely site for electrophilic attack. The C3 position is sterically hindered by the adjacent bromine atom and electronically less activated compared to the C6 position, which benefits from the strong ortho-directing effect of the amino group and the para-directing effect of the methyl group.

Manipulation and Reactivity of the Benzyloxy Protecting Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality. Its reactivity, particularly its removal (deprotection), is a key consideration in synthetic routes involving this compound.

Diverse Deprotection Strategies and Mechanistic Considerations

Several methods are available for the cleavage of the benzyl ether to unveil the corresponding phenol. The choice of method depends on the compatibility with other functional groups in the molecule.

Palladium-Catalyzed Hydrogenolysis: This is a common and mild method for debenzylation. The reaction involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.

Acid-Catalyzed Hydrolysis: Strong acids such as HBr or HI can cleave benzyl ethers. The mechanism proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the benzylic carbon. This method is generally harsh and may not be suitable for substrates with acid-sensitive functional groups.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzyl ring. nih.govmpg.de The reaction proceeds through a single-electron transfer mechanism.

A comparison of these deprotection strategies is presented below:

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |

| Palladium-Catalyzed Hydrogenolysis | H₂, Pd/C | Mild temperature and pressure | High yielding, clean reaction | May affect other reducible groups (e.g., nitro, alkenes) |

| Acid-Catalyzed Hydrolysis | HBr, HI, BBr₃ | Often requires elevated temperatures | Effective for robust molecules | Harsh conditions, low functional group tolerance |

| Oxidative Cleavage | DDQ | Mild, often room temperature | Selective for certain benzyl ethers | Stoichiometric oxidant required, potential side reactions |

Role as a Directing Group in Directed Ortho Metalation (if applicable)

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. Alkoxy groups, such as the benzyloxy group, can function as modest DMGs.

In the case of this compound, the benzyloxy group at C5 could potentially direct lithiation to the C6 position. However, the primary amino group at C1 is a much stronger directing group after N-protection (e.g., as an amide or carbamate). Therefore, for the benzyloxy group to act as a DMG, the amino group would likely need to be appropriately protected to modulate its directing ability. The presence of the bromo and methyl groups would also influence the acidity of the aromatic protons and the stability of the resulting organolithium intermediate. While plausible, the application of DoM directed by the benzyloxy group in this specific molecule would require careful optimization of the protecting group on the aniline and the reaction conditions.

Synergistic Reactivity of Multiple Functional Groups in Complex Reactions

The presence of both a bromine atom and a primary amino group on the aromatic ring of this compound allows for a range of synergistic transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

The bromo substituent at the C2 position is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). nih.govnih.gov The ortho-amino group can influence these reactions through chelation effects or by participating in subsequent cyclization reactions.

For instance, a Suzuki-Miyaura coupling could be performed at the C2 position to introduce a new carbon-based substituent. Following this, the amino group could be acylated or used as a handle for further functionalization. Alternatively, the amino group could be diazotized and converted to a variety of other functional groups, further expanding the synthetic utility of this scaffold. The interplay between the bromo and amino groups allows for the strategic and sequential introduction of molecular complexity, making this compound a valuable building block in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Construction of Complex Organic Architectures

The compound serves as a foundational building block for creating intricate organic molecules, particularly those containing nitrogen atoms within cyclic and polycyclic frameworks.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and agrochemicals. nih.gov 5-(Benzyloxy)-2-bromo-4-methylaniline is an ideal precursor for such structures due to the ortho-positioning of its amino and bromo groups, which facilitates cyclization reactions. This arrangement is conducive to intramolecular or intermolecular reactions that form new rings.

For instance, the compound can undergo transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination or Ullmann condensation, to form various heterocyclic systems. The reaction of the aniline (B41778) with appropriate coupling partners can lead to the formation of phenazines, benzodiazepines, or other fused nitrogenous rings, which are core structures in many biologically active molecules. The versatility of this starting material allows for the synthesis of five, six, and seven-membered heterocyclic rings, depending on the reaction partner. General strategies for synthesizing benzofused nitrogen heterocycles often rely on ortho-substituted anilines, highlighting the utility of this compound's structure. nih.gov

Facilitation of Polyaromatic and Fused-Ring System Synthesis

The synthesis of polyaromatic and fused-ring systems is another area where this compound is a valuable intermediate. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of new aryl, vinyl, or alkyl groups, extending the aromatic system.

Furthermore, the aniline moiety can participate in reactions that build fused rings onto the existing benzene (B151609) core. Benzannulation strategies, which involve the reaction of anilines with other molecules to form a new benzene ring, can be employed to create complex polycyclic aromatic compounds like carbazoles. acs.org The presence of the benzyloxy and methyl groups can influence the electronic properties and solubility of the resulting complex molecules.

Precursor to Structurally Diverse Scaffolds with Potential Research Interest

The compound's utility extends to its role as a precursor for a wide array of molecular frameworks that are of interest in medicinal chemistry and materials science.

Synthetic Pathways to Advanced Pharmaceutical Intermediates

Substituted anilines are fundamental building blocks in drug discovery. echemi.com Compounds with similar structural motifs, such as dihalogenated anilines, are key ingredients in the synthesis of activators for enzymes like sirtuin 6 (SIRT6), which is a known tumor suppressor. ossila.com The structure of this compound makes it a suitable starting point for creating libraries of compounds for screening against various biological targets.

The N-benzyl group is a common feature in pharmacologically active compounds, often influencing receptor binding and selectivity. nih.gov The benzyloxy group in this compound can be deprotected to reveal a phenol (B47542), providing another site for modification, or it can be retained to mimic N-benzyl interactions in the final target molecule. This flexibility allows for the generation of advanced pharmaceutical intermediates for a range of therapeutic areas.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Reaction Type | Coupling Partner Example | Resulting Scaffold | Potential Therapeutic Area |

| Buchwald-Hartwig Coupling | Di-ketones | Benzodiazepine derivatives | CNS agents, Anxiolytics |

| Suzuki Coupling | Arylboronic acids | Biphenyl (B1667301) amine derivatives | Various |

| Pictet-Spengler Reaction | Aldehydes/Ketones | Tetrahydroquinoline derivatives | Antimalarials, Antivirals |

| Friedländer Annulation | α-Methylene ketones | Substituted quinolines | Antibacterials, Anticancer |

Application in the Development of Novel Organic Materials Precursors

The development of new organic materials with tailored electronic and optical properties is a rapidly growing field. The structure of this compound makes it an attractive monomer for the synthesis of functional polymers.

The amine and bromo functionalities serve as two distinct reactive points for polymerization reactions. For example:

Polycondensation: The amine group can react with diacyl chlorides or dicarboxylic acids to form polyamides.

Cross-Coupling Polymerization: The bromo group can be utilized in Suzuki or Stille polycondensation reactions with diboronic acids or distannanes to create conjugated polymers.

These resulting polymers, incorporating the benzyloxy- and methyl-substituted aniline unit, could exhibit interesting properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The benzyloxy group, in particular, can enhance solubility and processability of the final polymer.

Utilization in Cascade, Tandem, and Multicomponent Reaction Sequences

Cascade, tandem, and multicomponent reactions are powerful tools in organic synthesis as they allow for the formation of several chemical bonds in a single operation, increasing efficiency and reducing waste. The multiple functional groups of this compound make it an excellent substrate for such complex transformations.

For instance, a cascade reaction could be initiated at one functional group, leading to an intermediate that subsequently reacts via another functional group on the same molecule. An iodine-mediated cascade reaction of 2'-bromoacetophenones with 2-aminobenzamides has been shown to produce complex tetracyclic compounds in a one-pot process. rsc.org A similar strategy could be envisioned for this compound, where the bromo and amino groups participate sequentially to rapidly build molecular complexity. Such approaches are highly valuable for the efficient synthesis of natural product analogues and other intricate molecular architectures. acs.org

Contributions to Total Synthesis Efforts of Natural Products or Target Molecules

While the direct application of this compound in the total synthesis of complex natural products is not extensively documented in publicly available scientific literature, its structural motifs are present in various classes of biologically active compounds. Substituted anilines are fundamental components of many pharmaceuticals and natural products. The unique arrangement of substituents in this compound makes it a potentially valuable precursor for the synthesis of specific target molecules.

The bromo substituent offers a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for carbon-carbon and carbon-nitrogen bond formation. The amino group can be readily diazotized and converted into a range of other functional groups or can participate in cyclization reactions to form heterocyclic systems. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later synthetic stage to reveal a hydroxyl group, a common feature in many natural products.

Given its chemical functionalities, this compound could theoretically serve as a key intermediate in the synthesis of alkaloids, kinase inhibitors, and other pharmacologically relevant scaffolds. However, specific, published total syntheses that explicitly name this compound as a starting material or key intermediate are not readily found. Its utility is therefore inferred from the known reactivity of its constituent functional groups and its commercial availability as a synthetic building block.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 499770-88-6 |

| Molecular Formula | C₁₄H₁₄BrNO |

| Molecular Weight | 292.17 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Lack of Specific Research Hinders Detailed Synthesis of this compound Derivatives

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the design and synthesis of derivatives and analogs of the chemical compound this compound. While general synthetic methodologies applicable to substituted anilines and aryl bromides are well-established, specific studies detailing the derivatization of this particular molecule are not readily found in published academic journals or patents. This absence of targeted research prevents the creation of a detailed, evidence-based article with specific reaction examples and data tables as requested.

The requested article outline focuses on three main areas of modification for this compound: the bromine position, the aniline nitrogen, and the benzyloxy moiety. Although theoretically possible to apply known chemical transformations to this molecule, the lack of specific experimental data means that any detailed discussion would be purely speculative and not based on verified research findings.

For instance, while metal-catalyzed cross-coupling reactions are a common strategy for modifying aryl bromides, the specific catalysts, ligands, and reaction conditions that would be optimal for this compound have not been reported. Similarly, while N-alkylation, N-acylation, and the formation of amides, carbamates, and ureas are standard transformations for anilines, the reactivity of the sterically hindered and electronically modified aniline nitrogen in this specific compound is not documented. Finally, methods for the alteration or cleavage of the benzyloxy group are known, but their compatibility with the bromoaniline functionality in this particular arrangement has not been described.

Without specific research to draw upon, it is not possible to provide a scientifically accurate and detailed account of the synthesis of derivatives and analogs of this compound. The generation of hypothetical examples and data tables would not meet the standards of a professional and authoritative scientific article. Further experimental research is required to elucidate the chemical behavior of this compound and to explore the synthesis of its derivatives.

Design and Synthesis of Derivatives and Analogs of 5 Benzyloxy 2 Bromo 4 Methylaniline

Alterations and Transformations of the Benzyloxy Moiety

Synthesis of Analogs with Modified Aryl or Alkyl Groups

The chemical scaffold of 5-(benzyloxy)-2-bromo-4-methylaniline offers multiple sites for structural modification, enabling the synthesis of a wide array of analogs. The bromine atom at the C2 position and the methyl group at the C4 position are primary targets for derivatization, allowing for the introduction of diverse functionalities that can significantly alter the molecule's properties.

Palladium-catalyzed cross-coupling reactions are a cornerstone for modifying the aryl group at the C2 position. The Suzuki-Miyaura coupling, for instance, provides a powerful tool for forming carbon-carbon bonds. In a typical reaction, this compound can be reacted with a variety of arylboronic acids or their corresponding esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups, leading to a diverse library of biaryl analogs. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.govorganic-chemistry.orgresearchgate.net

Similarly, the Buchwald-Hartwig amination offers a versatile route to form carbon-nitrogen bonds at the C2 position. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of this compound with a variety of primary or secondary amines, amides, or heterocycles containing an N-H bond. This method is instrumental in synthesizing derivatives with diverse amino substituents, which can significantly influence the compound's polarity, basicity, and hydrogen-bonding capabilities. The selection of the appropriate palladium precatalyst and phosphine (B1218219) ligand is critical for the success of these transformations. nih.gov

Modification of the alkyl group at the C4 position, while less commonly explored, presents another avenue for analog synthesis. One potential strategy involves the synthesis of analogs with different alkyl substituents starting from precursors other than 4-methylaniline. For instance, employing a 4-ethylaniline (B1216643) or a 4-propylaniline (B1194406) derivative in the initial synthetic sequence would lead to the corresponding 4-alkyl analogs of the target compound. Furthermore, functionalization of the methyl group itself, for example through radical halogenation followed by nucleophilic substitution, could introduce a variety of functional groups, although this approach may present challenges in terms of selectivity and the stability of the aniline (B41778) moiety under such conditions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Group Modification

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Potential Product Substructure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biphenyl (B1667301) derivative |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Methoxy-substituted biphenyl derivative |

| Suzuki-Miyaura Coupling | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Thienyl-substituted derivative |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | Morpholinyl-substituted derivative |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / BINAP | Diphenylamine derivative |

Strategic Cleavage and Subsequent Derivatization of the Hydroxyl Position

The benzyloxy group at the C5 position serves as a protective group for the hydroxyl functionality. Its strategic cleavage is a key step that opens up a plethora of possibilities for further derivatization at this position. The most common method for debenzylation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and efficient, yielding the corresponding 2-bromo-5-hydroxy-4-methylaniline.

Once the hydroxyl group is unmasked, it can be readily derivatized to introduce a wide range of new functionalities. Two of the most common derivatization strategies are etherification and esterification.

Etherification involves the formation of an ether linkage by reacting the hydroxyl group with an appropriate electrophile. A classic method is the Williamson ether synthesis, where the phenol (B47542) is first treated with a base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide ion. This is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form the desired ether. This approach allows for the introduction of a variety of linear, branched, or cyclic alkyl groups, as well as substituted benzyl (B1604629) groups.

Esterification leads to the formation of an ester linkage. This can be achieved by reacting the hydroxyl group with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) is often employed to facilitate the reaction. Alternatively, the reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid, provides a high-yielding route to the corresponding esters. This method allows for the incorporation of a vast array of acyl groups, from simple alkanoyl groups to more complex aroyl and heteroaroyl moieties.

Table 2: Derivatization Strategies at the C5-Hydroxyl Position

| Derivatization Strategy | Reagents | Functional Group Introduced | Potential Analog Substructure |

|---|---|---|---|

| Etherification (Williamson) | CH₃I / K₂CO₃ | Methoxy (B1213986) | -OCH₃ |

| Etherification (Williamson) | CH₃CH₂Br / NaH | Ethoxy | -OCH₂CH₃ |

| Esterification | Acetyl chloride / Pyridine | Acetoxy | -OC(O)CH₃ |

| Esterification | Benzoyl chloride / Triethylamine | Benzoyloxy | -OC(O)Ph |

| Esterification (DCC coupling) | Benzoic acid / DCC | Benzoyloxy | -OC(O)Ph |

Rational Design of Analogs for Structure-Reactivity and Structure-Property Relationship Studies

The synthesis of analogs of this compound is often guided by the principles of rational design to systematically investigate structure-reactivity relationships (SRR) and structure-property relationships (SPR). These studies are crucial for understanding how specific structural modifications influence the chemical reactivity and physical properties of the molecule, which is essential for its potential applications.

In the context of medicinal chemistry, for example, this compound could serve as a scaffold for the development of kinase inhibitors. The rational design of such inhibitors often involves modifying substituents on the aniline ring to optimize interactions with the target protein. For instance, the introduction of different aryl groups at the C2 position via Suzuki coupling can probe the steric and electronic requirements of a binding pocket. Similarly, varying the substituents on a newly introduced aryl ring can fine-tune properties like lipophilicity and hydrogen bonding potential, which are critical for cell permeability and target engagement. nih.govechemi.com

Structure-property relationship studies often focus on modulating physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. For example, the cleavage of the benzyl ether to reveal the free hydroxyl group is expected to increase aqueous solubility. Subsequent etherification or esterification with different groups allows for a systematic exploration of how the size, polarity, and hydrogen bonding capacity of the substituent at the C5 position affect these properties. For instance, introducing a short-chain polyethylene (B3416737) glycol (PEG) ether could significantly enhance water solubility, while a long-chain alkyl ether would increase lipophilicity.

Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate structural descriptors with observed activity or properties. By synthesizing a library of analogs with systematic variations and measuring their biological activity or a specific physical property, it is possible to derive mathematical models. These models can then be used to predict the properties of yet unsynthesized analogs, thereby guiding the design of new compounds with improved characteristics. For instance, a QSAR model might reveal that electron-withdrawing groups on the C2-aryl substituent are positively correlated with inhibitory activity against a particular enzyme, thus prioritizing the synthesis of such analogs.

The systematic modification of the this compound scaffold, guided by rational design principles, is a powerful approach to developing new molecules with tailored reactivity and properties. The interplay between synthetic chemistry and computational modeling allows for an efficient exploration of the chemical space and the optimization of lead compounds for specific applications.

Mechanistic Investigations and Theoretical Studies on 5 Benzyloxy 2 Bromo 4 Methylaniline

Elucidation of Reaction Mechanisms for Key Transformations: An Open Field of Inquiry

A thorough search of scholarly databases yields no specific studies focused on the reaction mechanisms of 5-(Benzyloxy)-2-bromo-4-methylaniline. While the compound contains functional groups—a primary aniline (B41778), a bromo substituent, and a benzyloxy ether—that suggest a wide range of potential chemical transformations, the intricate details of these reactions have not been formally investigated or reported.

Spectroscopic Analysis of Transient Intermediates in Organic Reactions

There are no published studies that utilize spectroscopic techniques to identify and characterize transient intermediates in reactions involving this compound. The application of methods such as time-resolved UV-Vis, transient absorption spectroscopy, or rapid-scan FTIR, which are instrumental in capturing the fleeting species that govern reaction pathways, has not been documented for this compound.

Kinetic Studies and Determination of Rate-Limiting Steps

Similarly, the kinetics of reactions involving this compound have not been a subject of published research. Consequently, there is no available data on reaction rates, rate laws, or the identification of rate-limiting steps for any of its transformations. Such studies are fundamental to understanding reaction mechanisms and optimizing process conditions.

Application of Computational Chemistry and Molecular Modeling: Awaiting Exploration

The powerful tools of computational chemistry, which provide molecular-level insights into structure and reactivity, have not yet been applied to this compound in the published literature. While computational studies have been conducted on related aniline and bromo-substituted aromatic compounds, mdpi.comnih.gov direct theoretical investigations on the title compound are absent.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No Density Functional Theory (DFT) calculations for this compound have been reported. Such studies would be invaluable for understanding its electronic structure, predicting sites of reactivity (nucleophilic and electrophilic centers), and calculating properties such as ionization potential and electron affinity. For other molecules, DFT has been successfully used to explore chemical reactivity and optimize molecular geometries. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational landscape and intermolecular interactions of this compound remain uncharacterized by molecular dynamics (MD) simulations. MD studies could provide critical insights into its behavior in solution, its interactions with other molecules, and the preferred spatial arrangements of its flexible benzyloxy group, which can influence its reactivity and physical properties. Such simulations have proven useful for understanding the behavior of other complex organic molecules. nih.gov

Quantum Chemical Calculations for Transition State Characterization

In the absence of mechanistic studies, there have been no quantum chemical calculations to characterize the transition states of reactions involving this compound. The identification and analysis of transition state structures are paramount for confirming proposed reaction mechanisms and for accurately determining activation energies.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights (e.g., in situ NMR, IR)

The ability to observe a reaction as it happens provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction pathway. rsc.org In situ spectroscopic methods, such as NMR and IR, are at the forefront of such real-time analytical capabilities in modern organic chemistry. iptonline.com

Hypothetical Case Study: Monitoring a Nucleophilic Aromatic Substitution Reaction

Let us consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction where the bromine atom of this compound is displaced by a nucleophile, for instance, a methoxide (B1231860) ion (CH₃O⁻). The progress of such a reaction could be meticulously tracked using in situ NMR and IR spectroscopy.

In situ NMR Spectroscopy

By setting up the reaction directly within an NMR spectrometer, it would be possible to acquire spectra at regular intervals, providing a "movie" of the chemical environment's evolution. rsc.org The distinct chemical shifts of the protons on the aromatic ring of both the starting material and the product would allow for precise monitoring of their respective concentrations over time.

For instance, the aromatic protons of this compound would exhibit a characteristic splitting pattern and chemical shift. As the reaction proceeds, new signals corresponding to the methoxy-substituted product, 5-(Benzyloxy)-4-methyl-2-methoxyaniline, would emerge and grow in intensity. The integration of these signals would provide a quantitative measure of the conversion of the reactant to the product.

Illustrative In situ ¹H NMR Data for the Hypothetical SNAr Reaction

| Time (minutes) | Reactant Peak Integral (Ar-H) | Product Peak Integral (Ar-H) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.70 | 0.30 | 30 |

| 30 | 0.55 | 0.45 | 45 |

| 40 | 0.40 | 0.60 | 60 |

| 50 | 0.25 | 0.75 | 75 |

| 60 | 0.10 | 0.90 | 90 |

This data is illustrative and intended to demonstrate the type of information that could be obtained from an in situ NMR experiment.

Furthermore, in situ NMR could potentially detect the formation of any transient intermediates, such as a Meisenheimer complex, which is a key intermediate in many SNAr reactions. The appearance and subsequent disappearance of unique signals could provide direct evidence for the proposed reaction mechanism.

In situ IR Spectroscopy

Complementary to NMR, in situ Infrared (IR) spectroscopy can provide real-time information about the changes in functional groups during a reaction. youtube.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the vibrational frequencies of the reacting species can be monitored continuously.

In our hypothetical SNAr reaction, the C-Br stretching vibration of the starting material would have a characteristic frequency. As the bromine is substituted by the methoxy (B1213986) group, the intensity of this C-Br peak would decrease. Concurrently, new peaks corresponding to the C-O stretching vibrations of the newly formed ether linkage would appear and intensify.

Illustrative In situ IR Data for the Hypothetical SNAr Reaction

| Wavenumber (cm⁻¹) | Vibrational Mode | Change Over Time |

| ~550-650 | C-Br Stretch | Decrease in Absorbance |

| ~1200-1250 | Ar-O-C Asymmetric Stretch | Increase in Absorbance |

| ~1000-1050 | Ar-O-C Symmetric Stretch | Increase in Absorbance |

This data is illustrative and based on typical IR frequencies for the indicated functional groups.

Kinetic profiles can be generated by plotting the absorbance of specific peaks against time, allowing for the determination of reaction rates and orders. rsc.org This data, when combined with the structural information from in situ NMR, would provide a comprehensive understanding of the reaction mechanism.

The application of these advanced spectroscopic techniques offers a powerful approach to unraveling the intricate details of chemical reactions. While the direct application to this compound remains a subject for future research, the principles and potential insights demonstrated through this hypothetical case study underscore the transformative impact of real-time monitoring in mechanistic chemistry.

Advanced Analytical Techniques for Characterization in Academic Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the precise molecular weight.

For 5-(Benzyloxy)-2-bromo-4-methylaniline (C₁₄H₁₄BrNO), the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, thereby confirming the elemental formula. Furthermore, the isotopic pattern of the molecular ion peak, particularly the characteristic signature of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), would provide definitive evidence for the presence of bromine in the structure.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion Formula | m/z (calculated) | Relative Abundance (%) |

|---|---|---|

| C₁₄H₁₅⁷⁹BrN¹⁶O⁺ | 292.0335 | 100.00 |

Note: This table represents a theoretical calculation of the expected isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the chemical structure of organic molecules in solution. A full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be necessary for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, the methyl protons, and the amine protons. The chemical shifts (δ), integration values, and coupling patterns (J) would be critical for assigning each proton to its specific position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms. The spectrum would be expected to show signals for the methyl carbon, the methylene carbon, and the various aromatic carbons.

While specific, experimentally derived NMR data for this compound is not available in the surveyed literature, spectral data for related compounds like 2-bromo-4-methylaniline (B145976) and 4-bromoaniline (B143363) can provide a basis for predicting the expected chemical shifts. chemicalbook.comchemicalbook.comchemicalbook.comnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure and provide insights into its packing in the solid state. Although a crystal structure for the related compound 5-Bromo-4-iodo-2-methylaniline has been reported, no such data is currently available for this compound. nih.gov

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Separation in Research Contexts (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound, monitoring the progress of a chemical reaction, and for the separation of components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, could be developed to assess the purity of the compound. rsc.orgthermofisher.comnih.govsielc.com The retention time and peak purity would be key indicators of the compound's identity and homogeneity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While aniline and its derivatives can be analyzed by GC, the relatively high molecular weight and polarity of this compound might necessitate high temperatures, which could potentially lead to degradation. nih.govoup.comoup.comscholarsresearchlibrary.comnih.gov Often, GC is coupled with a mass spectrometer (GC-MS) to provide both retention time and mass spectral data for enhanced identification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage. The presence and position of these bands would serve as a qualitative confirmation of the compound's functional groups. While specific IR spectra for the target compound are not published, databases contain spectra for related bromoanilines which can be used for general comparison. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and can be used to further confirm the presence of the aromatic rings and other key structural features.

Future Research Directions and Emerging Paradigms in the Study of 5 Benzyloxy 2 Bromo 4 Methylaniline

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable practices. youtube.comspecchemonline.com Traditional methods for the synthesis of complex anilines often rely on harsh reagents, stoichiometric amounts of catalysts, and generate significant chemical waste. specchemonline.com Future research will prioritize the development of environmentally benign synthetic routes to 5-(Benzyloxy)-2-bromo-4-methylaniline and related compounds.

Key areas of focus will likely include:

Catalytic Systems: A shift from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. Research into novel transition-metal catalysts (e.g., palladium, copper, gold) that can facilitate C-N bond formation and other key transformations with high efficiency and selectivity will be crucial. rsc.orgresearchgate.netnih.gov The development of reusable heterogeneous catalysts could further enhance the sustainability of these processes by simplifying product purification and catalyst recovery. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly alternative for key synthetic steps, such as the reduction of nitroarenes to anilines. nih.govworktribe.com These enzymatic transformations often proceed under mild conditions (room temperature and pressure) in aqueous media, significantly reducing energy consumption and the use of hazardous organic solvents. nih.gov

Electrochemical Synthesis: Electrosynthesis represents a powerful and sustainable approach where electrical current drives chemical reactions. specchemonline.com This method can replace traditional oxidizing and reducing agents, minimizing waste generation. chemistryworld.com Researchers at the University of Glasgow have demonstrated a method for creating anilines at room temperature and pressure using a redox mediator, a process that is inherently scalable and can be powered by renewable energy sources. specchemonline.com

Alternative Solvents and Reaction Conditions: The exploration of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) as an alternative to tetrahydrofuran (B95107) (THF), or even solvent-free reaction conditions, will be a priority. chemicalbook.com Microwave-assisted synthesis can also contribute to more sustainable processes by reducing reaction times and energy input. rsc.org

| Approach | Key Advantages | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Novel Catalysis | High efficiency, selectivity, and potential for catalyst recycling. | Catalytic C-Br, C-O, and C-N bond formations. | rsc.orgnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzymatic reduction of a nitro precursor. | nih.gov |

| Electrochemistry | Avoids hazardous reagents, scalable, can use renewable energy. | Electrochemical reduction or coupling reactions. | specchemonline.com |

| Green Solvents/Conditions | Reduced environmental impact and potential for simplified workup. | Utilizing bio-based solvents or solvent-free conditions. | chemicalbook.com |

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The unique substitution pattern of this compound, featuring electron-donating and withdrawing groups, as well as a heavy halogen atom, provides a rich platform for exploring unconventional reactivity. Future studies will likely focus on leveraging these features to develop novel chemical transformations.

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy for molecular elaboration. researchgate.net Research into regioselective C-H functionalization of the aniline (B41778) ring, directed by the existing substituents, could provide streamlined access to a diverse range of derivatives without the need for pre-functionalized starting materials. researchgate.net

Novel Coupling Reactions: The bromine atom in this compound is a versatile handle for various cross-coupling reactions. chemicalbook.comketonepharma.comchemicalbook.com Future work could explore less common coupling partners or novel catalytic systems to forge complex carbon-carbon and carbon-heteroatom bonds. houstonmethodist.org This could include exploring its utility in reactions like the Gomberg–Bachmann reaction for the preparation of biphenyl (B1667301) derivatives. wikipedia.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for accessing unique reactive intermediates under mild conditions. Exploring the photochemical reactivity of this compound could uncover novel reaction pathways, such as radical-mediated transformations, that are inaccessible through traditional thermal methods.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of new derivatives of this compound, the integration of modern automation and flow chemistry technologies is essential.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters (temperature, pressure, reaction time), and easier scalability. researchgate.netrsc.org Halogenation reactions, which can be highly exothermic and difficult to control in batch, are particularly well-suited for flow reactors. researchgate.netrsc.org The development of continuous flow processes for the synthesis and derivatization of this compound would enable more efficient and safer production. nih.govworktribe.comresearchgate.net

Automated Synthesis Platforms: Robotic systems can perform complex sequences of chemical operations, enabling high-throughput synthesis and optimization of reaction conditions. nih.govresearchgate.netchemistryworld.com By combining automated platforms with statistical design of experiments (DoE), researchers can rapidly screen a wide range of catalysts, solvents, and other reaction parameters to identify optimal conditions for synthesizing new derivatives. This approach can significantly reduce the time and resources required for library generation. nih.govsubstack.com

Applications in Supramolecular Chemistry and Advanced Functional Materials